molecular formula C12H20S B058148 3-(2-Ethylhexyl)thiophene CAS No. 121134-38-1

3-(2-Ethylhexyl)thiophene

Cat. No. B058148
CAS RN: 121134-38-1
M. Wt: 196.35 g/mol
InChI Key: HWMQCIZYXLAJKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-(2-Ethylhexyl)thiophene, involves various established methods such as the Gewald and Fiesselmann methods, which have been modified and improved over time. Recent advancements have introduced novel synthetic approaches, employing diverse catalysts and sometimes elucidating reaction mechanisms. These methods aim to enhance the efficiency, versatility, and environmental friendliness of thiophene synthesis, potentially extending to natural product and drug synthesis (Xuan, 2020).

Molecular Structure Analysis

Thiophene derivatives, by virtue of their aromatic five-membered ring structure with sulfur as a heteroatom, exhibit unique electronic properties. These properties are pivotal in their application in organic materials. The molecular structure of this compound contributes to its reactivity and application potential in various fields, including electronics and photonics.

Chemical Reactions and Properties

Thiophene derivatives participate in a wide range of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling, yielding a plethora of derivatives useful in materials chemistry. Halo-substituted alkylthiophenes, for instance, demonstrate significant reactivity under various conditions, facilitating the design and preparation of complex thiophene-based molecular architectures for advanced materials applications (Gendron & Vamvounis, 2015).

Scientific Research Applications

  • Improved thermal stability and photoemission properties in polymers incorporating 3-(2-Ethylhexyl)thiophene, useful in electronics and materials science (Somanathan et al., 2002).

  • The synthesis of highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s and their application in forming nanostructured films, indicating potential for advanced material design (Zhang et al., 2009).

  • Development of low bandgap semiconducting polymers incorporating this compound for high-performance organic photovoltaic cells, demonstrating its potential in solar energy applications (Kim et al., 2014).

  • Alkyl-derivatized poly(3,4-ethylenedioxythiophenes) showing high electrochromic contrast, suggesting uses in display technologies (Sankaran & Reynolds, 1997).

  • The synthesis and microphase separation of all-conjugated diblock copolymers poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s, highlighting their potential in nanostructured materials (Zhang et al., 2008).

  • Research on statistical copolymers of thiophene-3-carboxylates and selenophene-3-carboxylates, contributing to the development of advanced materials in electronics and photonics (Kawakami et al., 2022).

Safety and Hazards

3-(2-Ethylhexyl)thiophene is a combustible liquid . It is harmful if swallowed and causes skin irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

3-(2-Ethylhexyl)thiophene has promising performance in a range of applications . Its use in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) suggests potential future directions in these areas .

Biochemical Analysis

Biochemical Properties

It is known that 3-(2-Ethylhexyl)thiophene can be used in the formation of conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.

Molecular Mechanism

It is known that it can be used to form conjugated highly regio-regular block polymers . These polymers can interact with various biomolecules in the context of organic electronics.

properties

IUPAC Name

3-(2-ethylhexyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMQCIZYXLAJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121550-47-8
Record name Thiophene, 3-(2-ethylhexyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121550-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00560073
Record name 3-(2-Ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121134-38-1
Record name 3-(2-Ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of magnesium turnings (3.0 g, 0.12 mol), anhydrous THF (20 mL) and a small amount of iodine in a 300 mL flask, a solution of 2-ethylhexylbromide (23.5 g, 0.12 mol) in anhydrous THF (35 mL) was added slowly at 0° C. under N2. After refluxing for 1 h, the solution was added dropwise to a mixture of 3-bromothiophene (15 g, 0.09 mol, (9-3)), Ni(dppp)Cl2 (0.51 g, 0.001 mmol) and anhydrous THF (35 mL) placed in a 500 mL flask at 0° C. After the mixture was stirred overnight at room temperature, the reaction was quenched by pouring cold HCl aq. (2 N) into the mixture. The product was extracted with CHCl3 and dried over anhydrous Mg2SO4. The crude product was further purified by column chromatography using hexane as the eluent to give (9-4) as a clear liquid (11 g, 61%). 1H NMR (CDCl3, 300 MHz, ppm): 7.20-7.22 (m, 1H), 6.88-6.90 (m, 2H), 2.56 (d, 2H, J=6.9 Hz), 1.49-1.57 (m, 1H), 1.24-1.33 (m, 8H), 0.86-0.89 (m, 6H)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0.51 g
Type
catalyst
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

Dry magnesium turnings (10.2 g, 0.42 mol) and 40 mL of anhydrous THF were placed in a three-necked round-bottomed flask. A crystal of iodine was added to initiate the Grignard reaction. 2-Ethylhexyl bromide (79.0 g, 0.41 mol) in 100 mL of anhydrous THF was then added dropwise to magnesium turnings. After the addition, the reaction was heated to reflux for 1 h, then cooled down to room temperature, and diluted with 100 mL of THF. In another flask were added 3-bromothiophene (50.0 g, 0.31 mol), [1,3-bis(diphenylphosphino)propane]dichloronickel (1.7 g, 0.003 mol), and 100 mL of THF and the flask was cooled in an ice-bath. The Grignard reagent was added to the above solution via a cannula. After stirring at room temperature overnight, the reaction was quenched with 2N HCl, extracted with ethyl ether. The combined organic phase was washed with brine and dried over MgSO4. The crude product was purified by column chromatography on silica gel using hexane as an eluent to give 27.5 g pure product as light yellow liquid (46% yield). 1H NMR (CDCl3) δ (ppm): 0.84-0.89 (m, 6H), 1.19-1.33 (m, 8H), 1.53-1.57 (m, 1H), 2.56 (d, J=6.8 Hz, 2H), 6.87-6.90 (m, 2H), 7.19-7.23 (m, 2H); 13C NMR (CDCl3): 10.86, 14.12, 23.05, 25.70, 28.95, 32.58, 0.34, 40.46, 120.64, 124.79, 128.80, 141.93; FD-MS: m/z 196 (M+).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 3-(2-Ethylhexyl)thiophene?

A1: this compound consists of a thiophene ring with a 2-ethylhexyl group attached to the third carbon. This branched alkyl side chain influences the polymer's solubility and self-assembly properties.

Q2: How does the branched 2-ethylhexyl side chain affect P3EHT compared to its linear analogue, poly(3-hexylthiophene) (P3HT)?

A2: The branched side chain in P3EHT leads to an amorphous morphology compared to the semicrystalline nature of P3HT. [] This influences the polymer's packing, charge transport properties, and ultimately its performance in devices like organic thin-film transistors (OTFTs). []

Q3: Does the ethylhexyl side chain impact the optical properties of P3EHT?

A3: While the addition of thiophene rings to this compound red-shifts the absorption wavelength, there is no significant change in photoemission compared to polymers without the ethylhexyl group. []

Q4: How does molecular weight affect the properties of P3EHT?

A4: Higher molecular weight P3EHT tends to show improved performance in organic photovoltaic devices. For example, a study on BTDz-based copolymers showed that higher molecular weight polymers exhibited a greater tendency to form desirable face-on structures, leading to enhanced power conversion efficiency. []

Q5: What are the main applications of P3EHT?

A5: P3EHT is primarily investigated for its potential in organic electronics, including organic photovoltaics (OPVs) and OTFTs. [, , ]

Q6: How does P3EHT perform in ternary blend bulk heterojunction solar cells?

A6: P3EHT, often as a copolymer with 3-hexylthiophene, has been successfully incorporated into ternary blend solar cells. These blends have shown improved open-circuit voltage (Voc) and short-circuit current densities (Jsc) compared to their binary counterparts, resulting in higher power conversion efficiencies. []

Q7: What role does P3EHT play in controlling the morphology of thin films in organic electronic devices?

A7: P3EHT can be used as a block in all-conjugated block copolymers, which can self-assemble into ordered nanostructures. This self-assembly is influenced by factors like the choice of the other block, the blend composition (e.g., with fullerene derivatives like PCBM), and processing conditions. []

Q8: Can P3EHT form well-defined nanostructures?

A8: Yes, P3EHT has been used to create various nanostructures, including nanoparticles, nanofibers, and micellar brushes. These structures are typically formed through controlled self-assembly processes, often driven by the crystallization of the P3EHT block. [, , ]

Q9: What challenges are associated with using P3EHT in organic electronic devices?

A9: One challenge is controlling the morphology of P3EHT thin films, which is crucial for efficient charge transport in devices. [] Another is the relatively low field-effect hole mobility compared to other conjugated polymers. []

Q10: How has computational chemistry been used to study P3EHT?

A10: Molecular dynamics simulations have been employed to investigate the interaction of P3EHT with phospholipid bilayers, suggesting its potential use in biosensing applications. []

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